(2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide
Description
The compound (2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide is a β-ketoamide derivative featuring a conjugated enone system, a 4,6-dimethylpyridin-2-ylamino substituent, and a chloroacetyl group. The presence of the 4,6-dimethylpyridin-2-yl group may enhance solubility and influence intermolecular interactions, such as hydrogen bonding or π-stacking . The chloroacetyl moiety introduces electrophilic reactivity, making the compound a candidate for nucleophilic substitution reactions in drug design .
Properties
IUPAC Name |
(Z)-N-(2-chloroacetyl)-2-[(E)-(4,6-dimethylpyridin-2-yl)iminomethyl]-3-hydroxybut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-8-4-9(2)17-12(5-8)16-7-11(10(3)19)14(21)18-13(20)6-15/h4-5,7,19H,6H2,1-3H3,(H,18,20,21)/b11-10-,16-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKXTPFMBITNC-OITKXYCYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N=CC(=C(C)O)C(=O)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)/N=C/C(=C(\C)/O)/C(=O)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide, with the CAS number 138524-80-8, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
The molecular formula of this compound is CHClNO, with a molecular weight of 309.75 g/mol. The structure incorporates a chloroacetyl group and a pyridine moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 309.75 g/mol |
| CAS Number | 138524-80-8 |
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with suitable amines under controlled conditions. The reaction pathway may include the formation of an imine intermediate, which subsequently undergoes cyclization to yield the target compound.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antibacterial activity. For instance, studies have shown that related derivatives possess good to moderate antibacterial effects against various microorganisms such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| N-substituted 3-chloro derivatives | Staphylococcus aureus | Good |
| N-substituted 3-chloro derivatives | Escherichia coli | Moderate |
| N-substituted 3-chloro derivatives | Pseudomonas aeruginosa | Moderate |
Antifungal Activity
In contrast to its antibacterial properties, the antifungal activity of this class of compounds has been less promising. Research indicates that many derivatives do not exhibit significant antifungal effects against common fungal strains .
Case Studies
- Case Study on Antibacterial Activity : A study evaluated several N-substituted derivatives for their antibacterial properties. The results indicated that compounds with a pyridine ring consistently showed better activity against Gram-positive bacteria compared to their Gram-negative counterparts .
- Cytotoxicity Assessment : In another study focusing on the cytotoxicity of related compounds, it was found that modifications in the side chains significantly influenced cell viability in cancer cell lines. This suggests a potential pathway for developing more effective anticancer agents based on the structure of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations:
Substituent Impact on Reactivity: The chloroacetyl group in the target compound enhances electrophilicity compared to the dithiolane group in compound 7c , which instead stabilizes the enone system via sulfur conjugation. The 4,6-dimethylpyridin-2-ylamino group introduces steric hindrance and basicity, contrasting with the electron-withdrawing cyano group in the hydroxybutenamide derivative .
Hydrogen-Bonding and Crystal Packing: The pyridin-2-yl and pyrimidin-2-yl groups in analogues and participate in hydrogen-bonding networks, critical for crystal packing and solubility. The target compound’s dimethylpyridin-2-ylamino group is expected to similarly engage in N–H···O or C–H···O interactions .
Biological Activity: While biological data for the target compound are unavailable, structurally related acetamides (e.g., ) are noted as intermediates in drug synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
